
4-Ethyl-2-propylpyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-propylpyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound, with the molecular formula C10H14N2O2, is characterized by the presence of an ethyl group at the fourth position, a propyl group at the second position, and a carboxylic acid group at the fifth position of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-propylpyrimidine-5-carboxylic acid can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors For instance, a multi-step synthesis might start with the preparation of a substituted enamine, followed by cyclization with triethyl orthoformate and ammonium acetate under acidic conditions to form the pyrimidine ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The final product is typically purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
4-Ethyl-2-propylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.
科学研究应用
4-Ethyl-2-propylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Ethyl-2-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-Methyl-2-propylpyrimidine-5-carboxylic acid
- 4-Ethyl-2-butylpyrimidine-5-carboxylic acid
- 4-Ethyl-2-propylpyridine-5-carboxylic acid
Uniqueness
4-Ethyl-2-propylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and propyl groups on the pyrimidine ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
4-ethyl-2-propylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-3-5-9-11-6-7(10(13)14)8(4-2)12-9/h6H,3-5H2,1-2H3,(H,13,14) |
InChI 键 |
BIVKSIQCHPOSGN-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC=C(C(=N1)CC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


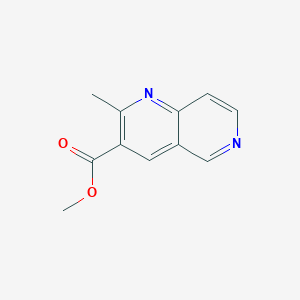
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13654433.png)
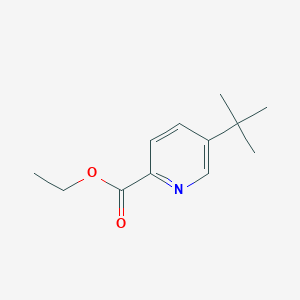
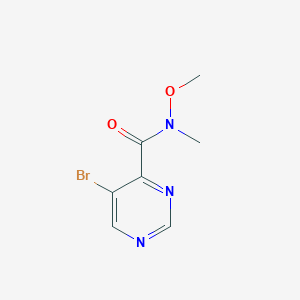
![5-(Bromomethyl)imidazo[1,5-a]pyridine](/img/structure/B13654455.png)


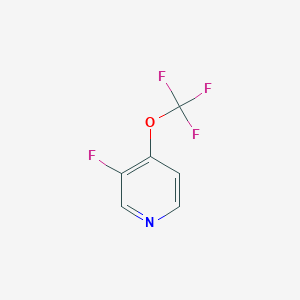
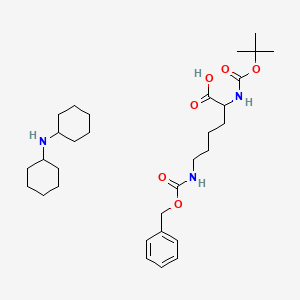

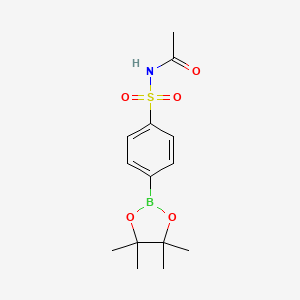
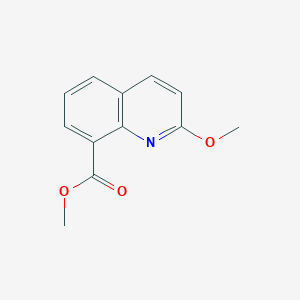
![5-Iodo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13654506.png)
![8-Bromo-4-chloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13654511.png)
